2-(3-fluoro-4-methylphenyl)propan-2-ol
Description
2-(3-Fluoro-4-methylphenyl)propan-2-ol is a tertiary alcohol featuring a fluorinated and methyl-substituted aromatic ring. The 3-fluoro-4-methylphenyl moiety is notable for its electron-withdrawing (fluoro) and lipophilic (methyl) substituents, which may influence receptor binding, metabolic stability, and solubility in related compounds .
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYCHCQKJPTKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-4-methylphenyl)propan-2-ol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas pressure is a common approach. This method offers high yields and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-fluoro-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(3-fluoro-4-methylphenyl)propan-2-one.
Reduction: 2-(3-fluoro-4-methylphenyl)propane.
Substitution: 2-(3-fluoro-4-methylphenyl)propan-2-yl chloride.
Scientific Research Applications
Chemistry
In the realm of synthetic organic chemistry, 2-(3-fluoro-4-methylphenyl)propan-2-ol serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions:
- Oxidation : Converts to 2-(3-fluoro-4-methylphenyl)propan-2-one.
- Reduction : Forms 2-(3-fluoro-4-methylphenyl)propane.
- Substitution : Produces 2-(3-fluoro-4-methylphenyl)propan-2-yl chloride.
These reactions highlight its utility in creating derivatives that may possess distinct properties or functionalities suitable for further applications in research and industry.
Enzyme-Catalyzed Reactions
The compound is employed in studies involving enzyme-catalyzed reactions with alcohols. Its secondary alcohol structure allows it to participate in hydrogen bonding, which is crucial for understanding enzyme mechanisms and interactions with substrates.
Pharmaceutical Development
Research indicates potential therapeutic applications in developing new pharmaceuticals targeting neurological disorders. The compound's structural features may enhance binding affinity to biological targets, suggesting neuroprotective effects and interactions with neurotransmitter systems. Preliminary studies have shown promise in its application as a candidate for drug development aimed at treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Industrial Applications
In industrial settings, this compound is utilized as a solvent and in the production of specialty chemicals. Its unique properties make it suitable for various chemical processes where traditional solvents may not be effective or safe .
Case Study 1: Synthesis of Neuroprotective Agents
A study investigated the synthesis of derivatives from this compound to evaluate their neuroprotective potential. The synthesized compounds were tested for their ability to inhibit neurotoxic pathways associated with oxidative stress in neuronal cells. Results indicated that certain derivatives exhibited significant protective effects against cell death induced by neurotoxic agents, emphasizing the compound's potential in drug discovery for neurodegenerative diseases .
Case Study 2: Binding Affinity Studies
Another research effort focused on the interaction dynamics of this compound with various receptors involved in neurotransmission. Techniques such as surface plasmon resonance were employed to measure binding affinities. The findings revealed that modifications of the compound could enhance its interaction with specific receptors, paving the way for developing targeted therapies for psychiatric disorders .
Mechanism of Action
The mechanism of action of 2-(3-fluoro-4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorine atom can engage in unique interactions due to its high electronegativity, potentially affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Propan-2-ol Derivatives with Aromatic Substituents
- Compound 10/11 (): These indole-containing propan-2-ol derivatives (e.g., (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol) share the propan-2-ol backbone but incorporate methoxy and methoxymethyl-substituted indole rings. Unlike 2-(3-fluoro-4-methylphenyl)propan-2-ol, these compounds exhibit antiarrhythmic and spasmolytic activities, with moderate α1/β1-adrenoceptor binding affinities (IC₅₀: 10–100 μM) .
- Impurity E (): (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol differs in its phenoxy and isopropylamino substituents. Such impurities are critical in pharmaceutical manufacturing, emphasizing the need for rigorous analytical controls (e.g., HPLC purity >99%) .
Propanamide Analogs
- Z1262422554 (): This compound, (R,S)-2-((5-amino-4-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)propanamide, shares the 3-fluoro-4-methylphenyl group but replaces the hydroxyl with a thio-triazole-propanamide chain. Synthesized via nucleophilic substitution (37% yield), it demonstrates the versatility of fluorinated aromatic systems in drug design. Its ESI-MS (m/z 338.2 [M+H]⁺) and HPLC retention time (tR=17.8 min) provide benchmarks for characterizing similar compounds .
Heterocyclic Derivatives with 3-Fluoro-4-methylphenyl Groups
- Pyrido-pyrimidinones (): Derivatives like 2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one integrate the 3-fluoro-4-methylphenyl group into a bicyclic scaffold. These structures, often explored as kinase inhibitors or antimicrobial agents, highlight the substituent’s compatibility with complex heterocycles.
Pharmacological and Physicochemical Properties
- Receptor Binding: Fluorine’s electronegativity may strengthen hydrogen bonding in target interactions, as seen in α1/β1-adrenoceptor affinities of Compounds 10/11. However, the absence of a heterocycle or amino group in this compound may limit direct receptor engagement .
Biological Activity
Overview
2-(3-Fluoro-4-methylphenyl)propan-2-ol, also known as a fluorinated aromatic alcohol, has garnered attention in various fields of research due to its unique chemical properties imparted by the presence of a fluorine atom and a methyl group on the aromatic ring. This compound is noted for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Chemical Formula : C10H13FO
- Molecular Weight : 172.21 g/mol
- CAS Number : 79421219
The fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily related to its interaction with biomolecules. The following sections detail specific areas of interest.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can significantly enhance binding affinity through:
- Hydrogen Bonding : The electronegative fluorine can form strong interactions with hydrogen bond donors in proteins.
- Dipole Interactions : The polar nature of the C-F bond increases the compound's reactivity towards biological macromolecules.
1. Inhibition Studies
A study investigating the structure-activity relationship (SAR) of fluorinated compounds found that modifications at the para-position of the phenolic ring significantly increased potency against certain biological targets. For instance, compounds with a trifluoromethyl group showed enhanced inhibition of serotonin uptake by up to six-fold compared to non-fluorinated analogs .
2. Synthetic Cannabinoids
Research on synthetic cannabinoids indicated that similar fluorinated compounds could exhibit distinct metabolic pathways and biological effects when compared to their non-fluorinated counterparts. This suggests potential applications in developing therapeutic agents targeting cannabinoid receptors .
3. CFTR Modulators
In studies focused on cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, fluorinated derivatives demonstrated improved efficacy in modulating CFTR activity. The introduction of fluorine atoms was shown to enhance the binding affinity and functional activity of these compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-(3-Fluoro-4-methylphenyl)-2-propanol | Potential enzyme inhibitor | Enhanced binding due to fluorination |
| 2-(3-Fluoro-5-methylphenyl)-2-butanol | Investigated for biological interactions | Similar structure with slight variations |
| 3-Fluoro-5-methylbenzaldehyde | Precursor in synthesis | Used for generating various derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
